7-Chloro-2,3-dihydroquinolin-4(1H)-one HCl chemical structure
7-Chloro-2,3-dihydroquinolin-4(1H)-one HCl chemical structure
Executive Summary
7-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS: 21617-15-2) is a pivotal bicyclic heterocyclic intermediate in medicinal chemistry.[1][2][3][4] Unlike its isomer, the 2-one (carbostyril) derivative used in aripiprazole synthesis, this 4-one derivative serves as the direct structural progenitor to 4,7-dichloroquinoline .[2][3] Consequently, it acts as the foundational scaffold for the "4-aminoquinoline" class of antimalarials, including Chloroquine , Hydroxychloroquine , and Amodiaquine .[3]
This guide outlines the optimized synthesis, structural characterization, and downstream applications of the HCl salt form, emphasizing its role in scalable pharmaceutical manufacturing.[3]
Chemical Identity & Structural Analysis
The molecule features a fused benzene and dihydropyridine ring system.[1][2][4] The presence of the ketone at position 4 and the chlorine at position 7 creates a unique electronic environment that facilitates specific electrophilic and nucleophilic substitutions.[2][4]
| Property | Specification |
| IUPAC Name | 7-Chloro-2,3-dihydroquinolin-4(1H)-one hydrochloride |
| Common Name | 7-Chloro-4-chromanone (nitrogen analog); 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one |
| CAS Number | 21617-15-2 (Free Base) |
| Molecular Formula | C₉H₈ClNO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 181.62 g/mol (Free Base) / 218.08 g/mol (HCl Salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (increased for HCl salt) |
| Melting Point | 130–132 °C (Free Base) [1]; >200 °C (HCl Salt, decomp.) |
Structural Pharmacophore
The C4-ketone is the reactive center for aromatization or reductive amination, while the C7-chlorine atom provides lipophilicity and metabolic stability, crucial for the antimalarial activity of its derivatives.[2][4]
Optimized Synthetic Protocol
The industrial standard for synthesizing 7-chloro-2,3-dihydroquinolin-4(1H)-one involves a two-stage sequence: N-acylation followed by an Intramolecular Friedel-Crafts Cyclization .[1][2][3][4]
Reaction Scheme Visualization
Figure 1: Two-step synthesis via Friedel-Crafts cyclization. The meta-chlorine directs para-cyclization relative to the amine.[1][2][4]
Detailed Methodology
Step 1: Preparation of N-(3-chlorophenyl)-3-chloropropanamide
-
Charge a reactor with 3-Chloroaniline (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Add Triethylamine (1.1 eq) and cool to 0°C.
-
Dropwise Addition: Slowly add 3-Chloropropionyl chloride (1.05 eq) while maintaining temperature < 10°C. Exothermic reaction.
-
Stir at room temperature for 2 hours. Monitor by TLC/HPLC.
-
Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate to yield the intermediate amide.[2]
Step 2: Intramolecular Cyclization (The Critical Step) Note: This step establishes the bicyclic core.[2] Polyphosphoric Acid (PPA) or AlCl₃ can be used.[2][4] The AlCl₃ melt method is preferred for scale.[2]
-
Mix the Intermediate Amide (from Step 1) with Aluminum Chloride (AlCl₃) (3.0 eq).
-
Heat the neat mixture to 140–150°C . The solid will melt into a viscous liquid.[1][2][4] Evolution of HCl gas will occur (scrubber required).[2][4]
-
Hold for 1–2 hours.
-
Quench: Carefully pour the hot melt into ice-water (vigorous reaction).
-
Extraction: Extract the precipitate with Ethyl Acetate.
-
Purification: The crude product often contains the 5-chloro isomer.[1][2][4] Recrystallize from Ethanol/Water to isolate the pure 7-chloro isomer.[1][2][4]
Step 3: Salt Formation
-
Add concentrated HCl (1.1 eq) or HCl in dioxane.
-
Cool to 0°C. Filter the white precipitate and dry under vacuum.
Medicinal Chemistry Applications
The primary utility of 7-Chloro-2,3-dihydroquinolin-4(1H)-one is its conversion into 4,7-Dichloroquinoline , the universal precursor for 4-aminoquinoline drugs.[1][2][3]
Pathway to Antimalarials[1][2][4]
Figure 2: Transformation pathway from the dihydro-ketone to bioactive antimalarials.
Mechanism of Action: The 7-chloro-4-aminoquinoline motif acts by inhibiting the polymerization of toxic heme molecules within the malaria parasite (Plasmodium falciparum).[1][2][4] The 7-chloro substituent is essential for inhibiting β-hematin formation [2].[1][2][3][4]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized HCl salt, the following spectral data must be verified.
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
δ 2.60 (t, 2H): C3-Methylene protons (adjacent to ketone).[2][3]
-
δ 3.45 (t, 2H): C2-Methylene protons (adjacent to Nitrogen).[2][3]
-
δ 6.85 (d, 1H, J=2 Hz): C8-H (meta coupling, doublet).
-
δ 10.5 (br s, 1H): NH proton (downfield due to HCl salt).[2][3]
Mass Spectrometry (ESI+):
-
m/z: 182.03 [M+H]⁺ (Calculated for C₉H₈ClNO).[2]
-
Isotope Pattern: Distinct 3:1 ratio at M+2 (184.[1][2][4]03) confirming the presence of one Chlorine atom.[2][4][7]
Handling & Safety (SDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Compatibility: Incompatible with strong oxidizing agents.[1][2][4] The HCl salt is corrosive to metals in aqueous solution.[1][2][4]
References
-
Sigma-Aldrich. (2025).[1][2][4] Product Specification: 7-Chloro-2,3-dihydroquinolin-4(1H)-one.
-
Egan, T. J., et al. (2000).[4] "Role of the 7-chloro group in the antimalarial activity of chloroquine." Journal of Medicinal Chemistry, 43(2), 283-291.[2][3]
-
Organic Syntheses. (1947).[1][2][4] "4,7-Dichloroquinoline."[1][2][3][4][6][8][9][10][11][12] Org.[1][2][4][8] Synth. 27, 18. (Describes the downstream aromatized chemistry). [2][3]
-
BenchChem. (2025).[1][2][4][6] "Synthetic pathways for Quinolinone intermediates."
-
PubChem. (2025).[1][2][4] "Compound Summary: 7-Chloro-2,3-dihydroquinolin-4(1H)-one." [2][3]
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